Stereospecific Substrate Preference: (3S)-Enantiomer Exhibits 6-Fold Higher Reaction Rate for Lumazine Synthase vs. (3R)-Enantiomer
6,7-Dimethyl-8-ribityllumazine synthase (LS) catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form DMRL. The natural (3S)-enantiomer of the butanone phosphate substrate is utilized with a reaction rate approximately 6-fold higher than that of the unnatural (3R)-enantiomer . This stereochemical discrimination is critical for the biosynthetic pathway and informs the design of enantiopure substrate analogs for mechanistic studies.
| Evidence Dimension | Reaction rate (relative) |
|---|---|
| Target Compound Data | (3S)-3,4-dihydroxy-2-butanone 4-phosphate: 6-fold higher rate |
| Comparator Or Baseline | (3R)-3,4-dihydroxy-2-butanone 4-phosphate: 1× (baseline) |
| Quantified Difference | 6-fold higher reaction rate for the natural (3S)-enantiomer |
| Conditions | Lumazine synthase from Bacillus subtilis; kinetic assay |
Why This Matters
This data demonstrates that the correct stereochemistry of the carbohydrate precursor is essential for efficient DMRL production, and procurement of enantiopure materials is mandatory for reproducible enzymatic assays.
